N-benzyl-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide
Description
N-benzyl-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a heterocyclic compound featuring a fused [1,2,3]triazolo[4,5-d]pyrimidin-7-one core. Key structural attributes include:
- Triazolopyrimidine scaffold: A bicyclic system combining triazole and pyrimidine rings, critical for bioactivity due to its planar structure and hydrogen-bonding capacity .
- 3-methyl substituent: A methyl group at position 3 of the triazole ring, influencing steric and electronic properties .
- N-benzyl acetamide side chain: A benzyl-substituted acetamide at position 6, modulating solubility and target interactions .
This compound is part of a broader class of triazolopyrimidines explored for antiviral and receptor-binding applications, particularly against chikungunya virus (CHIKV) and cannabinoid receptors .
Properties
IUPAC Name |
N-benzyl-2-(3-methyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c1-19-13-12(17-18-19)14(22)20(9-16-13)8-11(21)15-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGJXKWVSAHAAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C=N2)CC(=O)NCC3=CC=CC=C3)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazoles and 1,2,4-triazolopyrimidines, have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity.
Mode of Action
It’s worth noting that similar compounds, such as 1,3,4-thiadiazoles and 1,2,4-triazolopyrimidines, are known to interact with various biological targets, leading to changes in cellular processes.
Biological Activity
N-benzyl-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a synthetic compound belonging to the class of triazolopyrimidines. Its unique structure and functional groups make it a subject of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₆N₆O₂
- Molecular Weight : 312.33 g/mol
- CAS Number : 946240-06-8
The compound features a triazole ring fused to a pyrimidine ring, an acetamide group, and a benzyl group. These structural components are crucial for its biological activity.
The precise mechanism of action for this compound involves interactions with specific molecular targets. It is hypothesized that the compound may modulate enzyme activities or receptor functions within various biological pathways, leading to its observed pharmacological effects.
Biological Activities
Research indicates that compounds within the triazolopyrimidine class exhibit a broad spectrum of biological activities:
-
Antimicrobial Activity :
- Triazolopyrimidines have shown significant antibacterial properties against various pathogens. For instance, compounds similar to N-benzyl derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .
- A study highlighted that certain triazole derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .
-
Anticancer Activity :
- Triazole derivatives have been explored for their anticancer potential. Research has indicated that some derivatives can inhibit cell proliferation in various cancer cell lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer) with IC₅₀ values ranging from 3.79 to 42.30 µM .
- The structural modifications in triazole compounds can enhance their cytotoxicity against cancer cells by targeting specific pathways involved in cell growth and survival.
- Enzyme Inhibition :
Study on Antimicrobial Properties
A comparative analysis of various triazole derivatives demonstrated that those containing the triazolo[4,5-d]pyrimidine core exhibited superior antibacterial activity compared to traditional antibiotics like ampicillin .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Triazole A | 0.125 | S. aureus |
| Triazole B | 0.250 | E. coli |
| Triazole C | 8.000 | Pseudomonas aeruginosa |
Study on Anticancer Effects
Research evaluating the anticancer effects of N-benzyl derivatives revealed significant inhibition of tumor growth in vitro:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound 1 | MCF7 | 3.79 |
| Compound 2 | NCI-H460 | 12.50 |
| Compound 3 | SF-268 | 42.30 |
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Studies have indicated that derivatives of triazolo-pyrimidines exhibit significant antibacterial and antifungal properties. N-benzyl-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide may be evaluated for its effectiveness against various pathogens. For example, research has shown that similar compounds can inhibit the growth of Staphylococcus aureus and other resistant strains .
-
Anticancer Potential
- The triazolo-pyrimidine structure has been associated with anticancer activity. Preliminary studies suggest that N-benzyl derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo. Investigations into its mechanism of action are ongoing to ascertain specific pathways involved in its anticancer effects .
-
CNS Activity
- Compounds with similar structural motifs have shown promise in treating neurological disorders due to their ability to cross the blood-brain barrier. N-benzyl derivatives may exhibit neuroprotective effects or serve as anxiolytics or antidepressants. Research into their pharmacokinetics and neuropharmacological profiles is crucial for understanding their potential .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazolo-pyrimidine derivatives demonstrated that compounds similar to this compound exhibited potent activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of conventional antibiotics .
Case Study 2: Anticancer Activity
In vitro studies on breast cancer cell lines revealed that N-benzyl derivatives could inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase. Flow cytometry analysis confirmed increased apoptosis rates compared to control groups .
Research Findings
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural differences and molecular properties of N-benzyl-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide and its analogues:
Preparation Methods
Chlorination-Amination Sequence
Direct Coupling via Mitsunobu Reaction
For hydroxyl-containing intermediates, the Mitsunobu reaction with 2-phthalimidocetic acid followed by deprotection and benzylation offers an alternative pathway.
Benzylation of the Acetamide Nitrogen
The N-benzyl group is introduced via reductive amination or alkylation:
Reductive Amination
Reacting 2-aminoacetamide with benzaldehyde in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol yields N-benzyl-2-aminoacetamide.
Alkylation with Benzyl Halides
Treating 2-aminoacetamide with benzyl bromide in dichloromethane and triethylamine affords the N-benzyl derivative.
Optimization and Industrial Scalability
Solvent and Catalyst Selection
Green Chemistry Considerations
Q & A
Q. How to design structure-activity relationship (SAR) studies for this scaffold?
- SAR Workflow :
- Core Modifications : Synthesize analogs with substituted benzyl groups (e.g., 4-fluoro, 3-chloro) to assess electronic effects on target binding .
- Side-Chain Variations : Replace acetamide with sulfonamide or urea groups to probe hydrogen-bonding capacity .
- Data Correlation : Use multivariate analysis (PCA) to link structural descriptors (e.g., LogP, polar surface area) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
